molecular formula C10H21N B1428835 [1-(2-Methylpropyl)cyclopentyl]methanamine CAS No. 1384429-34-8

[1-(2-Methylpropyl)cyclopentyl]methanamine

Cat. No. B1428835
M. Wt: 155.28 g/mol
InChI Key: CWQQEAOREYIMFN-UHFFFAOYSA-N
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Description

“[1-(2-Methylpropyl)cyclopentyl]methanamine” is a chemical compound with the CAS Number: 1384429-34-8 . It has a molecular weight of 155.28 and its IUPAC name is (1-isobutylcyclopentyl)methanamine . It is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for “[1-(2-Methylpropyl)cyclopentyl]methanamine” is 1S/C10H21N/c1-9(2)7-10(8-11)5-3-4-6-10/h9H,3-8,11H2,1-2H3 . This indicates that the compound has a cyclopentyl ring with a methanamine group attached to it, and a 2-methylpropyl group attached to the first carbon of the cyclopentyl ring.


Physical And Chemical Properties Analysis

“[1-(2-Methylpropyl)cyclopentyl]methanamine” is a liquid at room temperature . It has a molecular weight of 155.28 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the web search results.

Scientific Research Applications

  • Organic Synthesis Applications :

    • The synthesis of complex organic compounds, like N-(2-Pyridylmethyleneamino)dehydroabietylamine, has been explored, involving cyclohexane rings with classic chair and half-chair conformations (Wu et al., 2009).
    • The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has been synthesized, showcasing potential in polyphosphoric acid condensation reactions (Shimoga et al., 2018).
  • Medicinal Chemistry :

    • In medicinal chemistry, derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been identified as "biased agonists" of serotonin 5-HT1A receptors, indicating potential as antidepressants (Sniecikowska et al., 2019).
    • The cytotoxic effects of (1-methyl-1H-imidazol-2-yl)-methanamine derivatives in Pt(II) complexes on human carcinoma cell lines have been studied, providing insights into potential cancer therapeutics (Ferri et al., 2013).
  • Chemical Sensor Development :

    • Research on fluorescent indicators for copper, based on a BODIPY indicator substituted with a 1-(furan-2-yl)-N-((pyridin-2-yl) methyl)methanamine (FPA) group, has been conducted. This work highlights the application in developing highly selective and sensitive chemical sensors for metal ions (Yang et al., 2016).
  • Catalytic Applications :

    • Palladium (Pd)II and platinum (Pt)II complexes containing Schiff base ligands derived from R-(phenyl)methanamine have shown promise in the field of catalysis, particularly in anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).
  • Polymer Chemistry :

    • The use of complexes involving variants of methanamine derivatives in the polymerization of methyl methacrylate, highlighting their utility in the field of polymer chemistry (Kim et al., 2014).

Safety And Hazards

The safety information for “[1-(2-Methylpropyl)cyclopentyl]methanamine” indicates that it is classified under GHS05 and GHS07 . The signal word for this compound is "Danger" . The hazard statements include H227, H314, and H335 . Precautionary measures include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

[1-(2-methylpropyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(2)7-10(8-11)5-3-4-6-10/h9H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQQEAOREYIMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Methylpropyl)cyclopentyl]methanamine

CAS RN

1384429-34-8
Record name [1-(2-methylpropyl)cyclopentyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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